molecular formula C13H22N4O2S B6435186 N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide CAS No. 2549038-23-3

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide

Cat. No.: B6435186
CAS No.: 2549038-23-3
M. Wt: 298.41 g/mol
InChI Key: QDQUAWUALGYPBX-UHFFFAOYSA-N
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Description

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring substituted with an ethylpyrimidine group and a methanesulfonamide group

Properties

IUPAC Name

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-4-11-9-14-13(15-10-11)17-7-5-12(6-8-17)16(2)20(3,18)19/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQUAWUALGYPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.

Scientific Research Applications

Synthetic Route Overview

  • Formation of Piperidine Derivative : Starting from commercially available piperidine derivatives.
  • Pyrimidine Introduction : Utilizing 5-ethylpyrimidine in a nucleophilic substitution reaction.
  • Sulfonamide Formation : Reacting with methanesulfonyl chloride to yield the final compound.

Pharmacological Profile

Research indicates that N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide exhibits significant biological activities, particularly in modulating inflammatory responses and potentially acting as a therapeutic agent in diseases characterized by excessive inflammation.

Key Biological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, demonstrating potential for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Biological ActivityObserved Effect
IL-1β Inhibition20% reduction at 10 µM concentration
Pyroptosis Inhibition24.9% inhibition at 10 µM concentration

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on macrophages treated with LPS/ATP, showing a significant reduction in IL-1β release and pyroptotic cell death.
  • Comparative Analysis : When compared to other known anti-inflammatory agents, this compound demonstrated superior efficacy in certain assays.

Medicinal Chemistry

The compound is being investigated for its potential applications in drug design aimed at targeting inflammatory pathways. Its unique structure allows for modifications that could enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 302.37 g/mol. The structure features a piperidine ring substituted with a 5-ethylpyrimidine group and a methanesulfonamide moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight302.37 g/mol
CAS Number[Not Available]
Purity98%

The biological activity of this compound has been linked to various mechanisms, including:

  • GPR119 Modulation : The compound has been identified as a modulator of GPR119, a receptor involved in glucose metabolism and insulin secretion. This modulation can potentially aid in the treatment of type 2 diabetes by enhancing insulin sensitivity and secretion in response to glucose .
  • Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-1β. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Several studies have provided insights into the compound's efficacy:

  • Cell Viability Assays : In vitro assays demonstrated that concentrations of 10 µM significantly inhibited cell death in models of pyroptosis, with an inhibition rate of approximately 24.9% .
  • Cytokine Release : The compound also reduced IL-1β release by about 19.4% at similar concentrations, highlighting its potential as an anti-inflammatory agent .

Case Studies

  • Diabetes Research : A study focusing on GPR119 modulators included this compound as part of a series aimed at improving glycemic control in diabetic models. Results indicated improved insulin secretion and sensitivity compared to control groups .
  • Neuroprotection : In research investigating neuroprotective agents, this compound was found to significantly reduce apoptosis in neuronal cell lines exposed to oxidative stress, suggesting its potential for further development in neurodegenerative disease therapies .

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